molecular formula C22H14Cl2S B8490567 5-(3,4-Dichlorophenyl)-2,3-diphenylthiophene CAS No. 65691-13-6

5-(3,4-Dichlorophenyl)-2,3-diphenylthiophene

Cat. No.: B8490567
CAS No.: 65691-13-6
M. Wt: 381.3 g/mol
InChI Key: IBJJMWJHTPWFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-2,3-diphenylthiophene is a useful research compound. Its molecular formula is C22H14Cl2S and its molecular weight is 381.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

65691-13-6

Molecular Formula

C22H14Cl2S

Molecular Weight

381.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2,3-diphenylthiophene

InChI

InChI=1S/C22H14Cl2S/c23-19-12-11-17(13-20(19)24)21-14-18(15-7-3-1-4-8-15)22(25-21)16-9-5-2-6-10-16/h1-14H

InChI Key

IBJJMWJHTPWFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1-liter stainless steel autoclave equipped with electrically-driven stirrer were placed 38.3 g. (0.100 mole) of 1,2-diphenyl-4-(3,4-dichlorophenyl)butane-1,4-dione, 100 ml of xylene, 20 g of phosphorus pentasulfide and 140 g of hydrogen sulfide. The reactor was heated for three hours at 160°-164° C. The crude product remaining after cooling and venting the reactor was stirred with ethanol. Filtration gave 30.5 g (80%) of solid m.p. 101°-103° C. Recrystallization from 30 ml of dioxane and 60 ml of ethanol gave 22.5 g (59%) of pure product, m.p. 106.2°-107.8° C.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-diphenyl-4-(3,4-dichlorophenyl)butane-1,4-dione
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
140 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
80%

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